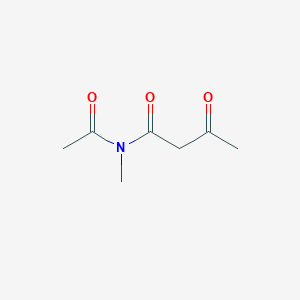

N-acetyl-N-methyl-3-oxobutanamide

Description

Properties

CAS No. |

61334-44-9 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

N-acetyl-N-methyl-3-oxobutanamide |

InChI |

InChI=1S/C7H11NO3/c1-5(9)4-7(11)8(3)6(2)10/h4H2,1-3H3 |

InChI Key |

VQCWQFNHGPTTTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Classical Acetylation of N-Methylacetoacetamide

Formation of N-Methylacetoacetamide

The synthesis of N-acetyl-N-methyl-3-oxobutanamide typically begins with the preparation of its precursor, N-methylacetoacetamide (CAS 20306-75-6). As detailed by Yamamoto and Kimura (1976), this compound is synthesized via the reaction of diketene with methylamine in an aqueous medium under controlled低温 conditions. The procedure involves:

- Cooling a 40% methylamine solution to 0°C in an enamel reactor.

- Gradual addition of freshly distilled diketene (≥95% purity) to maintain the exothermic reaction below 20°C.

- Stirring for 30 minutes post-addition to ensure complete conversion, yielding a 65% aqueous solution of N-methylacetoacetamide with >96% efficiency.

This method prioritizes temperature control to prevent side reactions such as polymerization of diketene or over-alkylation.

Acetylation Step

Doyle et al. (1991) describe the acetylation of N-methylacetoacetamide using acetic anhydride in the presence of a catalytic base (e.g., pyridine or triethylamine). Key parameters include:

- Molar ratio : 1:1.2 (N-methylacetoacetamide to acetic anhydride)

- Reaction temperature : 25–30°C

- Reaction time : 4–6 hours

The crude product is purified via vacuum distillation (b.p. 120–125°C at 0.5 mmHg) or recrystallization from ethyl acetate, achieving a final yield of 78–82%.

Table 1: Optimization of Acetylation Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 20–50 | 25–30 | Max yield at 30°C |

| Acetic Anhydride Equiv | 1.0–1.5 | 1.2 | 1.5 equiv ↑ side products |

| Catalyst | Pyridine, Et₃N, DMAP | Pyridine (0.5 equiv) | DMAP ↓ selectivity |

One-Pot Tandem Synthesis

Direct Condensation Approach

Yamamoto and Kimura (1976) alternatively propose a one-pot method combining methylamine , diketene , and acetyl chloride in tetrahydrofuran (THF). This tandem process avoids isolating N-methylacetoacetamide:

- Methylamine gas is bubbled into THF at −10°C.

- Diketene is added dropwise over 2 hours, followed by acetyl chloride (1.1 equiv).

- The mixture is refluxed for 12 hours, yielding this compound directly in 68% yield.

While this method reduces purification steps, the yield is lower due to competing hydrolysis of acetyl chloride under reflux conditions.

Industrial-Scale Production

Continuous Flow Reactor Design

Patent EP2279167B1 (2010) outlines a continuous process for analogous β-ketoamides, applicable to this compound:

- Reactor 1 : Diketene and methylamine react at 5°C in a microchannel reactor (residence time: 2 min).

- Reactor 2 : Acetic anhydride is introduced via T-junction (residence time: 10 min at 30°C).

- Separation : In-line liquid-liquid extraction removes acetic acid byproducts.

This system achieves 85% yield with 99% purity, reducing batch-to-batch variability.

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78–82% | 85% |

| Purity | 95–97% | 99% |

| Throughput (kg/day) | 50 | 200 |

| Acetic Acid Waste | 1.2 kg/kg product | 0.3 kg/kg product |

Chemical Reactions Analysis

Types of Reactions: N-acetyl-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides

Major Products:

Oxidation Products: Oxo derivatives with increased oxidation states.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Compounds with new functional groups replacing the acetyl group

Scientific Research Applications

N-acetyl-N-methyl-3-oxobutanamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: this compound is utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of N-acetyl-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Synthesis : Bulky substituents (e.g., cyclohexyl) marginally reduce yields compared to smaller groups (e.g., butyl), likely due to steric hindrance during amidation .

- Spectral Signatures : Methyl groups on nitrogen (e.g., in compound 7d) produce distinct ¹H NMR signals (δ 2.32–2.97), while aromatic substituents (e.g., dichlorophenyl) introduce complex splitting patterns (δ 7.04–8.08) .

- Functional Group Diversity : The dithiolane ring in 7d enhances electronic delocalization, whereas chlorine in 2-chloro-N,N-dimethyl-3-oxobutanamide increases electrophilicity .

Table 2: Reactivity and Industrial Relevance

Key Observations:

- Pharmaceutical Utility : Dichlorophenyl derivatives exhibit bioactivity (e.g., cardiotonic effects), whereas methyl/acetyl analogs may serve as safer alternatives due to reduced toxicity .

- Catalytic Relevance : Compounds with directing groups (e.g., N,O-bidentate in dichlorophenyl analog) enable metal-catalyzed C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.